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Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B15573654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NPS ALX Compound 4a dihydrochloride is a potent and selective antagonist of the 5-

hydroxytryptamine-6 (5-HT6) receptor. This document provides a comprehensive technical

overview of its chemical properties, biological activity, and the experimental methodologies

used for its characterization. Detailed signaling pathways and experimental workflows are

visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical and Physical Properties
NPS ALX Compound 4a dihydrochloride is a synthetic molecule belonging to the 6-

bicyclopiperazinyl-1-arylsulfonylindole class of compounds.[1] Its key properties are

summarized in the table below.
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Property Value Reference(s)

IUPAC Name

(S)-2-(1-(naphthalen-1-

ylsulfonyl)-1H-indol-6-

yl)octahydropyrrolo[1,2-

a]pyrazine dihydrochloride

[2]

Synonyms

6-(Hexahydropyrrolo[1,2-

a]pyrazin-2(1H)-yl)-1-(1-

naphthalenylsulfonyl)-1H-

indole dihydrochloride

[3]

Molecular Formula C25H25N3O2S·2HCl [1][2][4]

Molecular Weight 504.47 g/mol [1][2][4]

CAS Number

299433-10-6 (free base),

1781934-44-8

(dihydrochloride)

[2][4]

Appearance Pale yellow solid [2]

Purity ≥98% (HPLC) [2][3]

Solubility
Soluble in DMSO (up to 100

mM)
[2][4]

Storage Store at -20°C [2]

Biological Activity and Quantitative Data
NPS ALX Compound 4a is characterized as a potent and competitive antagonist of the 5-HT6

receptor.[3][4] Its high affinity and selectivity make it a valuable tool for studying the

physiological and pathological roles of this receptor.
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Parameter Value Description Reference(s)

IC50 7.2 nM

The half maximal

inhibitory

concentration,

indicating the

concentration of the

compound required to

inhibit 50% of the 5-

HT6 receptor activity

in a competitive

binding assay.

[5][6][7][8]

Ki 0.2 nM

The inhibition

constant, representing

the equilibrium

dissociation constant

for the binding of the

compound to the 5-

HT6 receptor. A lower

Ki value indicates a

higher binding affinity.

[5][6][7][8]

Selectivity

Displays selectivity

over other 5-HT and

D2 receptors.

The compound shows

a higher affinity for the

5-HT6 receptor

compared to other

related serotonin and

dopamine receptors.

[3][4]

Mechanism of Action and Signaling Pathways
NPS ALX Compound 4a exerts its effects by blocking the 5-HT6 receptor, a G-protein coupled

receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT6 receptor

is canonically coupled to the Gs alpha subunit (Gαs), which, upon activation by serotonin,

stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing

this receptor, NPS ALX Compound 4a prevents this signaling cascade.
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The 5-HT6 receptor is also known to engage in non-canonical signaling pathways, including

the activation of the mTOR and Fyn-tyrosine kinase pathways. Blockade of the receptor by

antagonists like NPS ALX Compound 4a would also inhibit these downstream effects.

5-HT6 Receptor Signaling Pathways
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Caption: 5-HT6 Receptor Signaling and Point of Antagonism.

Experimental Protocols
The following are detailed methodologies representative of the key experiments used to

characterize NPS ALX Compound 4a dihydrochloride.

Radioligand Binding Assay (for Ki and IC50
determination)
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This assay determines the affinity of the compound for the 5-HT6 receptor by measuring its

ability to displace a radiolabeled ligand.

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

Cell Preparation: Cells are cultured to 80-90% confluency, harvested, and homogenized in

ice-cold assay buffer. The cell membranes are then pelleted by centrifugation and

resuspended in fresh assay buffer to a final protein concentration of 10-20 µ g/well .

Radioligand: [3H]-LSD (lysergic acid diethylamide) is commonly used as the radioligand for

5-HT6 receptor binding assays.

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

Procedure:

In a 96-well plate, add cell membrane suspension.

Add increasing concentrations of NPS ALX Compound 4a dihydrochloride (e.g., from 10

pM to 100 µM).

Add a fixed concentration of [3H]-LSD (typically at its Kd value).

For total binding, no competing ligand is added. For non-specific binding, a high

concentration of an unlabeled 5-HT6 antagonist (e.g., 10 µM methiothepin) is added.

Incubate the plate at room temperature for 60-120 minutes.

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by

washing with ice-cold assay buffer to separate bound from free radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow
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Caption: Workflow for Radioligand Binding Assay.

Functional Assay (cAMP Measurement)
This assay measures the functional antagonism of the compound by quantifying its ability to

inhibit serotonin-induced cAMP production.

Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.

Procedure:

Seed cells in a 96-well plate and grow to near confluency.

Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor

(e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubate for 15-30 minutes.
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Add increasing concentrations of NPS ALX Compound 4a dihydrochloride and incubate

for a further 15-30 minutes.

Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 value).

Incubate for 15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis: The data are plotted as a dose-response curve, and the IC50 value for the

inhibition of serotonin-stimulated cAMP production is determined.

Proposed Synthesis Route
The synthesis of NPS ALX Compound 4a dihydrochloride likely involves a multi-step process,

starting with the appropriate indole and piperazine precursors. A plausible synthetic route is

outlined below:

Boc Protection: The piperazine moiety, octahydropyrrolo[1,2-a]pyrazine, is protected with a

tert-butyloxycarbonyl (Boc) group.

Buchwald-Hartwig Amination: The Boc-protected piperazine is coupled with a 6-bromo-1H-

indole under palladium catalysis.

Sulfonylation: The resulting indole derivative is reacted with 1-naphthalenesulfonyl chloride in

the presence of a base (e.g., sodium hydride) to attach the sulfonyl group to the indole

nitrogen.

Deprotection: The Boc protecting group is removed from the piperazine moiety using an acid,

such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with

HCl in a suitable solvent like ether or methanol.

Conclusion
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NPS ALX Compound 4a dihydrochloride is a highly potent and selective 5-HT6 receptor

antagonist with a well-defined mechanism of action. Its high affinity and selectivity make it an

invaluable research tool for elucidating the role of the 5-HT6 receptor in various physiological

and pathological processes, particularly in the central nervous system. The detailed

experimental protocols and signaling pathway information provided in this guide offer a solid

foundation for researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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